Sortase A Inhibitory Activity: Class-Level SAR Places 2-Phenyl-Benzofuran-3-Carboxamides as Privileged Srt A Inhibitors vs. pHMB Baseline
The 2-phenyl-benzofuran-3-carboxamide scaffold to which the target compound belongs has been validated as a potent Srt A inhibitor class. In the primary SAR study by He et al. (2017), multiple compounds in this series exhibited inhibitory activity superior to the known cysteine protease inhibitor pHMB (IC50 = 130 μM) [1]. The most potent congener, Ia-22, achieved an IC50 of 30.8 μM, representing a 4.2-fold improvement over the pHMB baseline [1]. The target compound (CAS 929428-52-4) shares the identical 2-phenyl-benzofuran-3-carboxamide core with an intact amide group essential for inhibitory activity; however, its specific IC50 against Srt A has not been reported in the peer-reviewed literature. The 5-ethoxy group and N-(2-fluorophenyl) substituent represent variations not present in Ia-22, and the SAR study demonstrated that alterations at the 2-phenyl position (hydroxyl → methoxyl, halogen, nitro) generally reduce activity [1]. Whether the 5-ethoxy/N-(2-fluorophenyl) combination improves or diminishes activity relative to Ia-22 is unknown and requires empirical determination.
| Evidence Dimension | Srt A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature; shares 2-phenyl-benzofuran-3-carboxamide scaffold with active congeners |
| Comparator Or Baseline | Ia-22 (most potent congener in series): IC50 = 30.8 μM; pHMB (reference inhibitor): IC50 = 130 μM |
| Quantified Difference | Ia-22 shows 4.2-fold improvement over pHMB; target compound activity relative to these benchmarks is uncharacterized |
| Conditions | Recombinant Srt A enzyme inhibition assay; He et al. Bioorg Med Chem 2017 [1] |
Why This Matters
For procurement decisions in anti-virulence or S. aureus research programs, the validated Srt A inhibitory potential of the benzofuran-3-carboxamide scaffold [1] provides a rational basis for selecting this chemotype, but the absence of compound-specific IC50 data means that researchers must independently verify activity for the target compound's unique substitution pattern.
- [1] He W, Zhang Y, Bao J, Deng X, Batara J, Casey S, Guo Q, Jiang F, Fu L. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorg Med Chem. 2017;25(4):1341-1351. PMID: 28094221. View Source
